molecular formula C22H22ClN3O3 B11139947 [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11139947
M. Wt: 411.9 g/mol
InChI Key: WIRONRCAEHAEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic molecule with a fused pyrazole and isoquinoline ring system.
  • The core structure consists of a pyrazole ring (containing nitrogen atoms) and an isoquinoline ring (containing a benzene ring fused to a nitrogen-containing six-membered ring).
  • It exhibits interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Major Products:

  • Scientific Research Applications

    Biological Activities

    Preliminary studies suggest that compounds similar to this structure often exhibit a range of biological activities, including:

    • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
    • Anti-inflammatory Effects : The isoquinoline moiety is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
    • Antimicrobial Properties : Some studies highlight the antimicrobial potential of pyrazole-containing compounds, suggesting applications in treating bacterial and fungal infections.
    • Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

    Case Studies

    Several case studies illustrate the applications of this compound in medicinal chemistry:

    • Cancer Treatment : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
    • Anti-inflammatory Research : In vitro tests showed that derivatives of this compound decreased pro-inflammatory cytokine production in macrophages, suggesting a promising route for developing anti-inflammatory agents.
    • Neuroprotection in Animal Models : Research involving animal models of neurodegeneration revealed that compounds structurally similar to this one improved cognitive function and reduced neuroinflammation, indicating potential therapeutic use in Alzheimer's disease .

    Mechanism of Action

    • Detailed information on the mechanism of action for this specific compound is not readily available in the provided sources.
    • Further research would be needed to understand how it exerts its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound [3(2chlorophenyl)1methyl1Hpyrazol5yl](6,7dimethoxy3,4dihydroisoquinolin2(1H)yl)methanone[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential biological activity. Its structure incorporates a pyrazole moiety and an isoquinoline derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

    Chemical Structure and Properties

    • Molecular Formula : C22_{22}H22_{22}ClN3_3O3_3
    • Molecular Weight : 411.9 g/mol
    • CAS Number : 1374539-89-5

    The compound features a chlorophenyl group attached to a pyrazole ring, which is further connected to a methanone and a dimethoxy-substituted isoquinoline. The structural complexity suggests potential interactions with various biological targets.

    Biological Activity Overview

    The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems. Key findings include:

    • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that the pyrazole moiety may contribute to this activity .
    • Anticancer Potential : Research has highlighted the anticancer properties of pyrazole derivatives. The compound's structure allows for interactions with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. Studies have demonstrated that modifications in the isoquinoline structure can enhance cytotoxic effects against specific cancer types .
    • Neuropharmacological Effects : The isoquinoline component is known for its neuroactive properties. Compounds with similar structures have been studied for their potential as NMDA receptor modulators, which play a critical role in synaptic plasticity and memory function. The specific interactions of this compound with NMDA receptors could offer insights into its neuroprotective effects .

    Case Studies

    Several case studies have explored the biological implications of similar compounds:

    • Study 1 : A study on pyrazole derivatives indicated that modifications at the 5-position of the pyrazole ring significantly improved antimicrobial activity against Gram-positive bacteria. The presence of halogen substituents was found to enhance this effect .
    • Study 2 : Research focused on isoquinoline-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study concluded that specific substitutions on the isoquinoline ring could lead to improved selectivity and potency against cancer cell lines .

    Data Tables

    Activity TypeObserved EffectReference
    AntimicrobialEffective against Gram-positive bacteria
    AnticancerInduces apoptosis in cancer cells
    NeuropharmacologicalModulates NMDA receptor activity

    The mechanisms by which [3(2chlorophenyl)1methyl1Hpyrazol5yl](6,7dimethoxy3,4dihydroisoquinolin2(1H)yl)methanoneThis compound exerts its biological effects can be attributed to:

    • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly NMDA receptors, influencing synaptic transmission and neuroprotection.
    • Apoptotic Pathways : Its anticancer properties are likely mediated through the activation of apoptotic pathways, leading to programmed cell death in tumor cells.

    Properties

    Molecular Formula

    C22H22ClN3O3

    Molecular Weight

    411.9 g/mol

    IUPAC Name

    [5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

    InChI

    InChI=1S/C22H22ClN3O3/c1-25-19(12-18(24-25)16-6-4-5-7-17(16)23)22(27)26-9-8-14-10-20(28-2)21(29-3)11-15(14)13-26/h4-7,10-12H,8-9,13H2,1-3H3

    InChI Key

    WIRONRCAEHAEGJ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.